

Spectroscopic Profile of Tosyl-L-glutamic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Tosyl-L-glutamic acid*

Cat. No.: *B554622*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tosyl-L-glutamic acid** (Ts-L-Glu), a protected derivative of the non-essential amino acid L-glutamic acid. The tosyl protecting group is frequently utilized in peptide synthesis and other areas of organic chemistry to mask the reactivity of the amino group. Understanding the spectroscopic characteristics of Ts-L-Glu is crucial for its synthesis, purification, and characterization.

While experimental spectra for **Tosyl-L-glutamic acid** are not readily available in public databases, this guide presents the known spectroscopic data for the parent compound, L-glutamic acid, and provides expert analysis on the expected spectral changes upon N-tosylation. This information, combined with detailed experimental protocols, will serve as a valuable resource for researchers working with this compound.

Physicochemical Properties of Tosyl-L-glutamic Acid

Property	Value
CAS Number	4816-80-2[1][2]
Molecular Formula	C ₁₂ H ₁₅ NO ₆ S[1][2][3]
Molecular Weight	301.32 g/mol [1][2]
Melting Point	131.0 °C[1]
Appearance	Solid[4]

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for L-glutamic acid and the anticipated data for **Tosyl-L-glutamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for L-glutamic acid.

¹H NMR Data of L-Glutamic Acid (in D₂O)

Chemical Shift (ppm)	Multiplicity	Assignment
3.747	Triplet	α-CH
2.339	Multiplet	γ-CH ₂
2.078	Multiplet	β-CH ₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

¹³C NMR Data of L-Glutamic Acid (in D₂O)

Chemical Shift (ppm)	Assignment
184.088	γ -COOH
177.360	α -COOH
57.357	α -CH
36.200	γ -CH ₂
29.728	β -CH ₂

Data sourced from the Biological Magnetic Resonance Bank (BMRB) entry bmse000037.[5]

Expected ¹H and ¹³C NMR Spectral Changes for **Tosyl-L-glutamic Acid**:

Upon N-tosylation of L-glutamic acid, the following changes in the NMR spectra are expected:

- ¹H NMR:
 - The appearance of signals corresponding to the tosyl group: two doublets in the aromatic region (typically ~7.3-7.8 ppm) for the four aromatic protons and a singlet around 2.4 ppm for the methyl protons.
 - The signal for the α -proton (α -CH) will likely shift downfield due to the electron-withdrawing effect of the tosyl group.
 - The NH proton of the sulfonamide will appear as a singlet, the chemical shift of which can be solvent-dependent.
- ¹³C NMR:
 - The appearance of four new signals in the aromatic region for the tosyl group carbons (typically between 125 and 145 ppm).
 - A signal for the methyl carbon of the tosyl group will appear around 21 ppm.
 - The α -carbon (α -CH) signal is expected to shift slightly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Key IR Absorptions of L-Glutamic Acid

Wavenumber (cm ⁻¹)	Functional Group
~3400-2500 (broad)	O-H stretch (carboxylic acid) and N-H stretch (amine)
~1700	C=O stretch (carboxylic acid)
~1640	N-H bend (amine)

Characteristic regions for amino acids.

Expected IR Spectral Changes for **Tosyl-L-glutamic Acid**:

The IR spectrum of **Tosyl-L-glutamic acid** is expected to show:

- Characteristic strong absorptions for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹.
- The N-H stretching vibration of the sulfonamide group will be present, typically around 3300 cm⁻¹.
- The broad O-H and N-H stretching bands of the parent amino acid will be replaced by more defined peaks.
- The C=O stretching of the carboxylic acid groups will remain.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data of L-Glutamic Acid

m/z	Interpretation
147	$[M]^+$ (Molecular Ion)
129	$[M - H_2O]^+$
102	$[M - COOH]^+$
84	$[M - COOH - H_2O]^+$

Common fragmentation patterns for amino acids.

Expected Mass Spectrum of **Tosyl-L-glutamic Acid**:

The mass spectrum of **Tosyl-L-glutamic acid** is expected to show:

- A molecular ion peak $[M]^+$ at $m/z = 301$, corresponding to its molecular weight.
- A peak for the protonated molecule $[M+H]^+$ at $m/z = 302$ in soft ionization techniques like electrospray ionization (ESI).
- Characteristic fragmentation patterns including the loss of the tosyl group ($m/z 155$) and fragments of the glutamic acid moiety. Predicted collision cross section data suggests adducts such as $[M+Na]^+$ and $[M-H]^-$ would also be observable.^[6]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of a solid organic compound like **Tosyl-L-glutamic acid** are provided below.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O). The choice of solvent will depend on the solubility of the compound.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters should be used, and these may be optimized as needed.

IR Spectroscopy

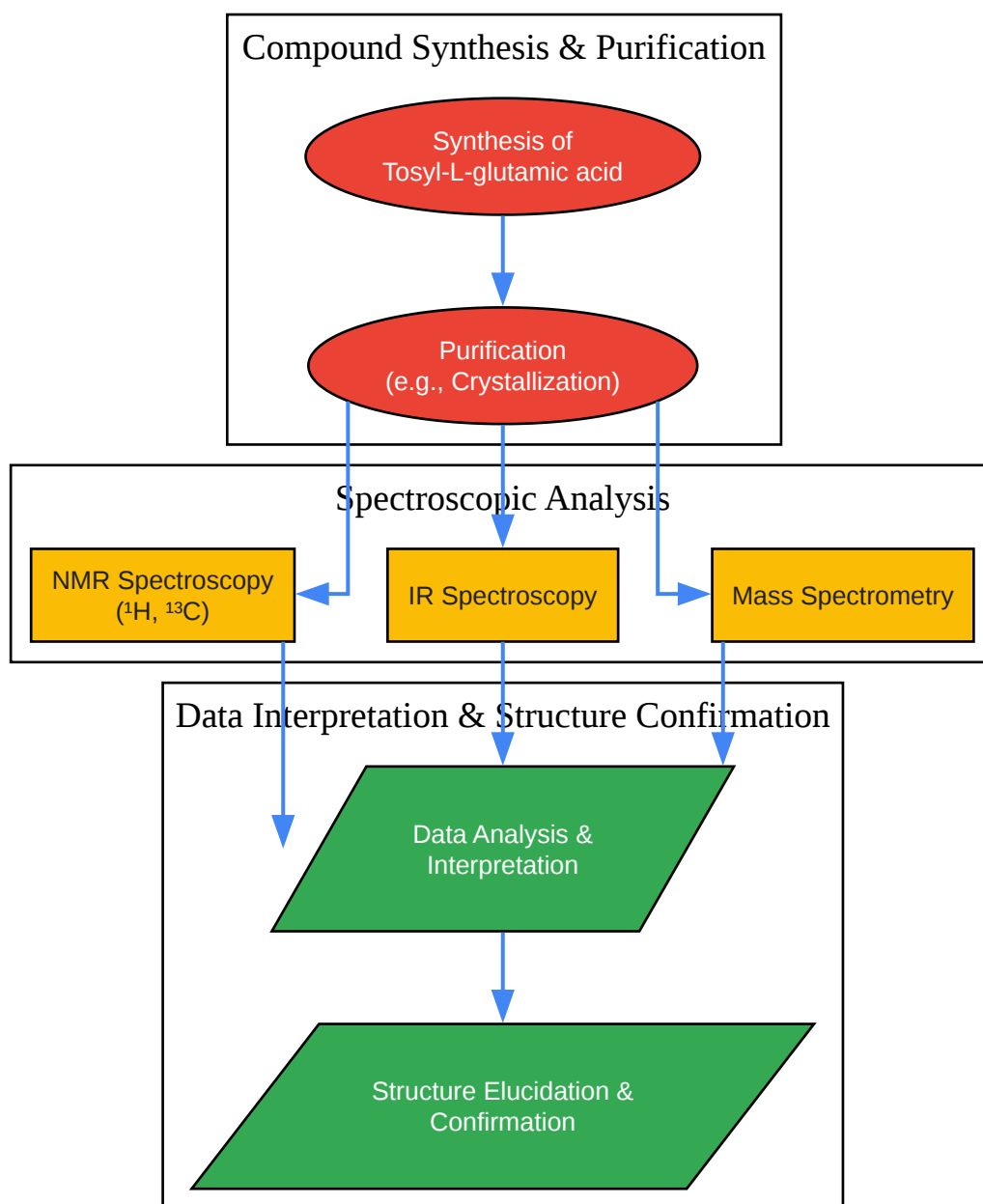
- **Sample Preparation (KBr Pellet Method):**
 - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture of solvents.
- **Ionization:** Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like amino acid derivatives.
- **Data Acquisition:** Acquire the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide provides a foundational understanding of the spectroscopic properties of **Tosyl-L-glutamic acid**. For definitive characterization, it is essential to acquire and interpret the actual experimental spectra of the synthesized compound.

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